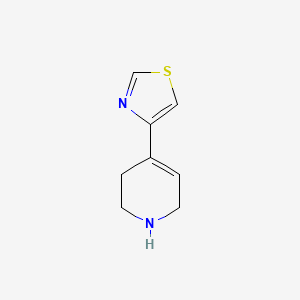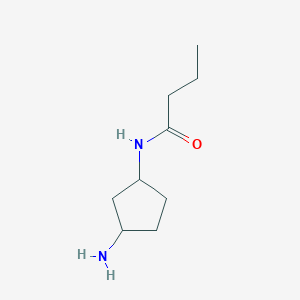
N-(3-Aminocyclopentyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminocyclopentyl)butanamide: is an organic compound with the molecular formula C9H18N2O It is a member of the amide family, characterized by the presence of an amide functional group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclopentyl)butanamide typically involves the amidation reaction between a suitable amine and a carboxylic acid derivative. One common method is the reaction of 3-aminocyclopentylamine with butanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: N-(3-Aminocyclopentyl)butanamide can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions, depending on the desired substitution.
Major Products:
Hydrolysis: Butanoic acid and 3-aminocyclopentylamine.
Reduction: 3-aminocyclopentylbutylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Aminocyclopentyl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on biological systems. It may serve as a model compound for understanding amide interactions in proteins and other biomolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where amide functionality is required.
Mechanism of Action
The mechanism of action of N-(3-Aminocyclopentyl)butanamide depends on its specific application. In general, amides can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the cyclopentyl and amino groups.
Acetamide: Another simple amide, smaller in size and with different reactivity.
Propionamide: Similar to butyramide but with one less carbon in the alkyl chain.
Uniqueness: N-(3-Aminocyclopentyl)butanamide is unique due to the presence of both a cyclopentyl ring and an amino group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interactions with biological targets compared to simpler amides.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(3-aminocyclopentyl)butanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(12)11-8-5-4-7(10)6-8/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
OVCYXCKYVOLEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
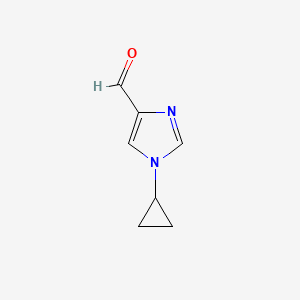
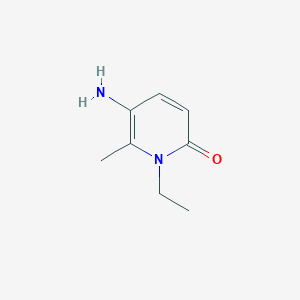
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
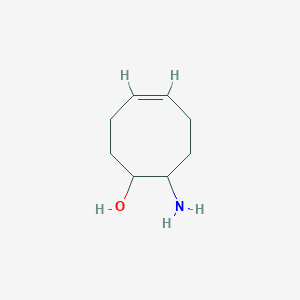
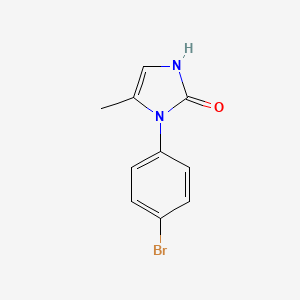
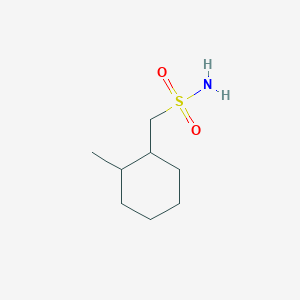
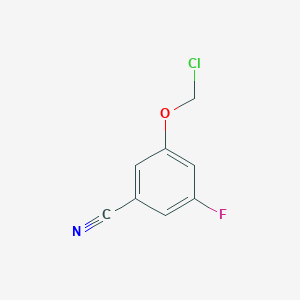

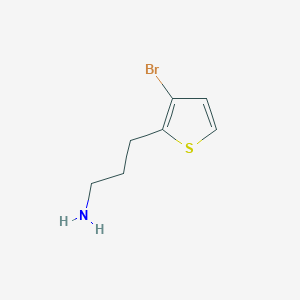
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
